2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester 2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 365542-72-9
VCID: VC11719640
InChI: InChI=1S/C19H23N3O3/c1-24-16-10-6-7-14(18(16)19(23)25-2)11-12-17-21-20-13-22(17)15-8-4-3-5-9-15/h6-7,10-13,15H,3-5,8-9H2,1-2H3/b12-11+
SMILES: COC1=CC=CC(=C1C(=O)OC)C=CC2=NN=CN2C3CCCCC3
Molecular Formula: C19H23N3O3
Molecular Weight: 341.4 g/mol

2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester

CAS No.: 365542-72-9

Cat. No.: VC11719640

Molecular Formula: C19H23N3O3

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester - 365542-72-9

Specification

CAS No. 365542-72-9
Molecular Formula C19H23N3O3
Molecular Weight 341.4 g/mol
IUPAC Name methyl 2-[(E)-2-(4-cyclohexyl-1,2,4-triazol-3-yl)ethenyl]-6-methoxybenzoate
Standard InChI InChI=1S/C19H23N3O3/c1-24-16-10-6-7-14(18(16)19(23)25-2)11-12-17-21-20-13-22(17)15-8-4-3-5-9-15/h6-7,10-13,15H,3-5,8-9H2,1-2H3/b12-11+
Standard InChI Key XBCYLOZVIGIRRR-VAWYXSNFSA-N
Isomeric SMILES COC1=CC=CC(=C1C(=O)OC)/C=C/C2=NN=CN2C3CCCCC3
SMILES COC1=CC=CC(=C1C(=O)OC)C=CC2=NN=CN2C3CCCCC3
Canonical SMILES COC1=CC=CC(=C1C(=O)OC)C=CC2=NN=CN2C3CCCCC3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The compound’s molecular formula, C₁₉H₂₃N₃O₃, reflects a hybrid architecture comprising three distinct moieties:

  • A 4-cyclohexyl-4H- triazol-3-yl group, which introduces a nitrogen-rich heterocyclic ring system.

  • A vinyl bridge (-CH=CH-) that enables conjugation between the triazole and benzoic acid components.

  • A 6-methoxy-benzoic acid methyl ester group, contributing aromaticity and ester functionality .

The molecular weight of 341.4 g/mol positions it within the mid-range of small-molecule pharmaceuticals, suggesting potential bioavailability if optimized for drug discovery.

Structural Analysis

The triazole ring, a five-membered ring with three nitrogen atoms, is a hallmark of bioactive compounds due to its ability to engage in hydrogen bonding and π-π stacking interactions. The cyclohexyl substituent at the 4-position of the triazole enhances lipophilicity, potentially improving membrane permeability. The vinyl group serves as a planar spacer, facilitating electronic communication between the triazole and benzoic acid units. The methoxy group at the 6-position of the benzoic acid methyl ester may influence solubility and steric interactions .

Synthesis and Manufacturing Considerations

Purification and Quality Control

Commercial suppliers report a purity of >95%, achieved through techniques such as column chromatography or recrystallization . Analytical methods like HPLC and NMR spectroscopy are critical for verifying structural integrity, particularly given the compound’s sensitivity to hydrolysis at the ester group.

Materials Science Applications

Polymer Chemistry

Vinyl groups are pivotal in polymerization reactions. Incorporating this compound into co-polymers could yield materials with tailored optical or mechanical properties, leveraging the triazole’s rigidity and the benzoate’s solubility.

Organic Electronics

The π-conjugated system (triazole-vinyl-benzoate) may facilitate charge transport in organic semiconductors. Methoxy groups often enhance solubility in organic solvents, aiding thin-film fabrication for OLEDs or transistors .

Data Tables

PropertyValueSource
CAS No.365542-72-9
Molecular FormulaC₁₉H₂₃N₃O₃
Molecular Weight341.4 g/mol
Purity>95%
Price (100 mg)€189

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator